molecular formula C11H22 B14487819 3,7-Dimethylnon-4-ene CAS No. 64780-95-6

3,7-Dimethylnon-4-ene

Cat. No.: B14487819
CAS No.: 64780-95-6
M. Wt: 154.29 g/mol
InChI Key: XTXLNCOEDDFSBG-UHFFFAOYSA-N
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Description

3,7-Dimethylnon-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound has a molecular formula of C11H22 and is known for its unique structural properties, which include two methyl groups attached to the nonane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylnon-4-ene can be achieved through a multi-step reaction pathway. One common method involves the Grignard addition of 2-bromopentane to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. This tertiary alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylnon-4-ene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or alcohols.

    Reduction: The addition of hydrogen to the double bond results in the formation of alkanes.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 3,7-Dimethylnonane.

    Substitution: Formation of halogenated derivatives such as 3,7-Dimethyl-4-chlorononane.

Scientific Research Applications

3,7-Dimethylnon-4-ene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethylnon-4-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloct-4-ene
  • 3,7-Dimethyldec-4-ene
  • 3,7-Dimethylundec-4-ene

Uniqueness

3,7-Dimethylnon-4-ene is unique due to its specific structural configuration, which includes two methyl groups attached to the nonane chain. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64780-95-6

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

3,7-dimethylnon-4-ene

InChI

InChI=1S/C11H22/c1-5-10(3)8-7-9-11(4)6-2/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

XTXLNCOEDDFSBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC=CC(C)CC

Origin of Product

United States

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